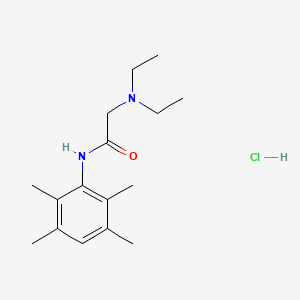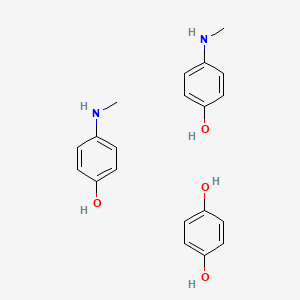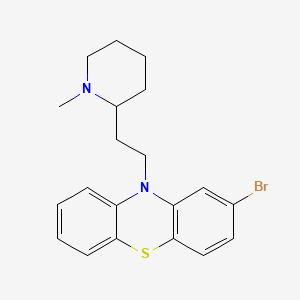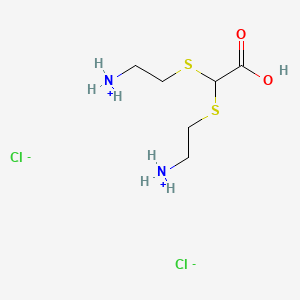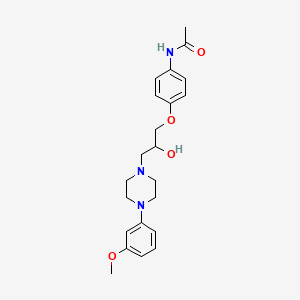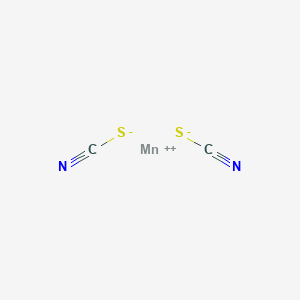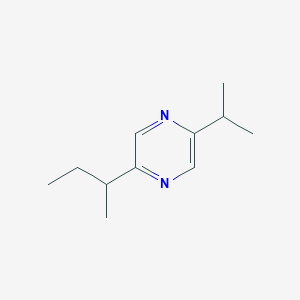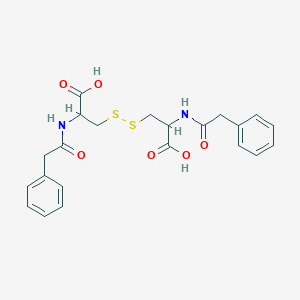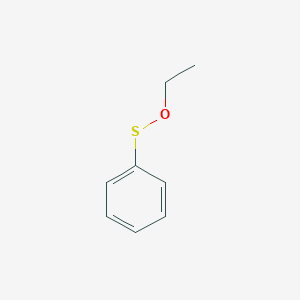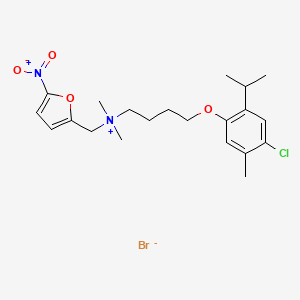
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is a complex organic compound with a molecular formula of C21-H30-Cl-N2-O4.Br and a molecular weight of 489.89 This compound is known for its unique structural features, which include a chlorothymyloxy group, a nitrofuran moiety, and a quaternary ammonium bromide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide typically involves multiple steps, starting with the preparation of the chlorothymyloxy and nitrofuran intermediates. These intermediates are then coupled through a series of nucleophilic substitution reactions. The final step involves the quaternization of the amine group with methyl bromide to form the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and solvent systems used during the synthesis. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce a variety of substituted derivatives depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties
Wirkmechanismus
The mechanism of action of (4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide involves its interaction with specific molecular targets. The nitrofuran moiety is known to interfere with bacterial DNA synthesis, leading to antimicrobial effects. The quaternary ammonium group can disrupt cell membranes, enhancing its antimicrobial activity. These interactions result in the inhibition of microbial growth and the potential therapeutic effects observed in biological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vinyl chloride: A compound with similar structural features but different functional groups.
N,N-Diisopropylethylamine: A tertiary amine with similar quaternary ammonium characteristics.
Glutaminase Inhibitor, Compound 968: A compound with similar biological activity but different chemical structure .
Uniqueness
(4-(6-Chlorothymyloxy)butyl)dimethyl(5-nitro-2-furfuryl)ammonium bromide is unique due to its combination of a chlorothymyloxy group, nitrofuran moiety, and quaternary ammonium bromide. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .
Eigenschaften
CAS-Nummer |
60723-95-7 |
|---|---|
Molekularformel |
C21H30BrClN2O4 |
Molekulargewicht |
489.8 g/mol |
IUPAC-Name |
4-(4-chloro-5-methyl-2-propan-2-ylphenoxy)butyl-dimethyl-[(5-nitrofuran-2-yl)methyl]azanium;bromide |
InChI |
InChI=1S/C21H30ClN2O4.BrH/c1-15(2)18-13-19(22)16(3)12-20(18)27-11-7-6-10-24(4,5)14-17-8-9-21(28-17)23(25)26;/h8-9,12-13,15H,6-7,10-11,14H2,1-5H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JSUYRNUGISWJMY-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC(=C(C=C1Cl)C(C)C)OCCCC[N+](C)(C)CC2=CC=C(O2)[N+](=O)[O-].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


